molecular formula C22H23ClN2O2S B11362865 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

Cat. No.: B11362865
M. Wt: 414.9 g/mol
InChI Key: ULQHWWSTTBEIGM-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps. One common approach is to start with the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with an appropriate halogenated ethyl compound to form the phenoxyethyl derivative. The final step involves the reaction of this intermediate with a thiazole derivative under amide formation conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide stands out due to its unique combination of a chlorinated phenoxy group and a thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

InChI

InChI=1S/C22H23ClN2O2S/c1-14-11-19(12-15(2)20(14)23)27-16(3)21(26)24-10-9-18-13-28-22(25-18)17-7-5-4-6-8-17/h4-8,11-13,16H,9-10H2,1-3H3,(H,24,26)

InChI Key

ULQHWWSTTBEIGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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